1-(2-(Bromomethyl)phenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-[2-(bromomethyl)phenyl]imidazole |
InChI |
InChI=1S/C10H9BrN2/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7H2 |
InChI Key |
HCXSMLOPUZKFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromomethyl Phenyl 1h Imidazole and Analogues
Strategies for Direct Introduction of the Bromomethyl Group onto Phenyl-Imidazole Frameworks
A plausible and direct method for the synthesis of 1-(2-(bromomethyl)phenyl)-1H-imidazole involves the bromination of a precursor molecule, 1-(2-methylphenyl)-1H-imidazole. This transformation can be achieved using a free-radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride under reflux conditions. This method is advantageous as it builds upon a readily accessible starting material.
Alternatively, a two-step sequence starting from 1-(2-(hydroxymethyl)phenyl)-1H-imidazole offers another route. The hydroxyl group can be converted to a good leaving group, which is then displaced by a bromide ion. A common reagent for this transformation is phosphorus tribromide (PBr₃). This approach provides a controlled way to introduce the bromine atom specifically at the methyl position.
De Novo Imidazole (B134444) Ring Formation Approaches Utilizing Brominated Phenyl Precursors
The construction of the imidazole ring onto a phenyl scaffold that already contains the desired bromomethyl group is a versatile strategy. This approach allows for the late-stage formation of the heterocyclic core, which can be beneficial for the synthesis of a diverse range of analogs.
Cyclization Reactions with α-Bromoketones and Nitrogen Sources
A well-established method for imidazole synthesis involves the reaction of an α-haloketone with a source of ammonia (B1221849), such as formamide (B127407) or ammonium (B1175870) acetate. In the context of synthesizing this compound, a key intermediate would be 2-bromo-1-(2-(bromomethyl)phenyl)ethan-1-one. This α-bromoketone can be cyclized with a suitable nitrogen source to form the desired imidazole ring. The reaction typically proceeds by heating the reactants in a suitable solvent.
| Starting Material | Reagent | Product | Reference |
| α-Bromoacetophenones | Acetamidine hydrochloride | 4-Aryl-2-methyl-N-phenacylimidazoles | researchgate.net |
| Substituted Phenacyl Bromide | 2-Amino pyridine (B92270) | 2-(Substituted phenyl)imidazo[1,2-a]pyridines |
Multi-Component Condensation Reactions for Substituted Imidazoles
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. The Radziszewski synthesis, a classic example of an MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole. To synthesize this compound via this route, one could envision a reaction between a suitable glyoxal (B1671930) derivative, 2-(bromomethyl)benzaldehyde, and a nitrogen source. The versatility of MCRs allows for the rapid generation of a library of analogues by varying the individual components. amazonaws.com
| Components | Catalyst/Conditions | Product Type |
| Benzil, Aromatic Aldehyde, Ammonium Acetate | Methane (B114726) sulphonic acid, solvent-free | 2,4,5-Trisubstituted Imidazoles |
| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Various catalysts | 1,2,4,5-Tetrasubstituted Imidazoles |
Transformations of Phenacyl Azides to Imidazoles
Phenacyl azides can serve as precursors to imidazoles through various transformation pathways. While not a direct route to the target compound, this methodology highlights the versatility of azide (B81097) chemistry in heterocyclic synthesis. The transformation often involves the in situ generation of an imine intermediate which can then undergo cyclization.
N-Alkylation and Related Reactions for Constructing 1-Phenyl-1H-imidazole Derivatives
The formation of the N-phenyl bond by alkylating an imidazole ring with a suitable brominated phenyl electrophile is a common and effective strategy for synthesizing 1-phenyl-1H-imidazole derivatives.
Reaction with Alkyl Halides and Related Reagents
The most direct approach in this category involves the N-alkylation of imidazole with a 2-(bromomethyl)phenyl halide. A particularly relevant example is the reaction of 1-methyl-1H-imidazole with 1-bromo-2-(bromomethyl)benzene. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent such as dioxane. nih.gov The product of this specific reaction is the 3-(2-bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide salt. nih.gov By analogy, the reaction of imidazole with 1-bromo-2-(bromomethyl)benzene would be expected to yield this compound. The reaction generally proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the benzylic carbon bearing the bromine atom.
Another pertinent example is the synthesis of 1-(2-bromobenzyl)-1H-imidazole-4-carboxylic acid, which is achieved through the nucleophilic substitution reaction between 2-bromobenzyl bromide and imidazole-4-carboxylic acid in the presence of a base like potassium carbonate. This further demonstrates the feasibility of forming the N-benzyl bond with a brominated precursor.
| Imidazole Derivative | Alkylating Agent | Solvent/Conditions | Product | Reference |
| 1-Methyl-1H-imidazole | 1-Bromo-2-(bromomethyl)benzene | Dioxane, reflux | 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide | nih.gov |
| Imidazole-4-carboxylic acid | 2-Bromobenzyl bromide | Potassium carbonate | 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid | |
| 1H-Imidazole | Substituted bromoacetophenones | - | 2-(1H-Imidazol-1-yl)-1-phenylethanones | researchgate.net |
Regioselectivity in N-Alkylation of Imidazoles
The N-alkylation of unsymmetrical imidazoles is a critical step in the synthesis of many analogues, but it presents a significant challenge regarding regioselectivity. otago.ac.nzreddit.com The imidazole ring possesses two nucleophilic nitrogen atoms, and alkylation can often lead to a mixture of regioisomers, which can be difficult to separate. nih.govreddit.com The control over which nitrogen atom is alkylated is influenced by a combination of electronic and steric factors, as well as the reaction conditions. otago.ac.nz
Several factors have been shown to affect the product ratios in the N-alkylation of unsymmetrical imidazoles. otago.ac.nz Key among these are:
Electronic Effects : The electronic nature of substituents on the imidazole ring plays a crucial role. Electron-withdrawing groups at the 4(5)-position decrease the nucleophilicity of the adjacent nitrogen atom, directing the electrophilic attack to the more remote nitrogen. otago.ac.nz The correlation of reaction outcomes is often better with inductive substituent constants (σI or σm) than with resonance constants (σp), suggesting that the inductive effect is the dominant electronic factor. otago.ac.nz
Steric Effects : Steric hindrance is a significant determinant of regioselectivity. An increase in the size of either the substituent on the imidazole ring or the incoming alkylating agent leads to a greater preference for alkylation at the less sterically hindered nitrogen atom. otago.ac.nz
Reaction Medium : The conditions under which the alkylation is performed can dramatically alter the outcome. In basic media, the reaction proceeds through the imidazole anion, and the product ratio is governed primarily by polar and steric factors. otago.ac.nz In "neutral" conditions, the situation is more complex due to the tautomeric equilibrium of the imidazole ring. For imidazoles with electron-withdrawing groups, the 4-substituted tautomer is often dominant, and despite being less reactive, it can control the product ratio, leading to a high proportion of the 1-alkyl-5-substituted product. otago.ac.nz
Strategies to achieve regioselective N-alkylation often involve a multi-step, one-pot process that includes protection of the parent azole, regioselective alkylation, and subsequent deprotection. uclouvain.be For the synthesis of N-arylimidazoles, palladium-catalyzed and copper-catalyzed coupling reactions have shown remarkable progress. nih.gov While copper-catalyzed methods are cost-effective, they can suffer from poor to moderate regioselectivity with 4-substituted imidazoles. nih.gov In contrast, specific palladium-catalyzed systems have been developed that demonstrate complete N1-selectivity for the arylation of unsymmetrical imidazoles with aryl halides. nih.gov
Table 1: Factors Influencing Regioselectivity in Imidazole N-Alkylation
| Factor | Influence on Regioselectivity |
|---|---|
| Electronic Effects | Electron-withdrawing groups direct alkylation to the more remote nitrogen atom. otago.ac.nz |
| Steric Hindrance | Larger substituents or alkylating agents favor reaction at the less hindered nitrogen. otago.ac.nz |
| Reaction Conditions | Basic conditions favor polar/steric control; neutral conditions are influenced by tautomerism. otago.ac.nz |
| Catalyst System | Palladium-based catalysts can offer high N1-selectivity in N-arylation reactions. nih.gov |
Methodological Advancements in the Synthesis of this compound Analogues
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing imidazole scaffolds. These include mechanochemical approaches and solvent-free reaction conditions, which offer significant advantages over traditional solvent-based syntheses. mdpi.comasianpubs.org
Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, has emerged as a powerful, environmentally benign tool for synthesizing substituted imidazoles and their corresponding imidazolium (B1220033) salts. mdpi.com This technique can significantly reduce or eliminate the need for solvents, often leading to higher yields and shorter reaction times compared to conventional methods. mdpi.commdpi.com
The synthesis of substituted imidazoles via mechanochemistry can achieve yields ranging from 29% to as high as 99%. mdpi.com Similarly, imidazolium salts, which are direct precursors or analogues to compounds like this compound, can be obtained in good yields (46–81%) through this method. mdpi.comresearchgate.net The process often involves grinding the imidazole precursor with an alkylating agent in a ball mill. mdpi.comresearchgate.net For instance, the reaction of various substituted imidazoles with benzyl (B1604629) chloride or 2-bromomethyl pyridine under milling conditions has been shown to produce the corresponding imidazolium salts with conversions up to 74% and isolated yields up to 81%. mdpi.com
Table 2: Examples of Mechanochemical Synthesis of Imidazolium Salts
| Imidazole Reactant | Alkylating Agent | Frequency/Speed | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl piperidine (B6355638) imidazole | Benzyl chloride | 25 Hz | 74 | 67 | mdpi.com |
| Pyridylmethyl imidazole | Benzyl chloride | 25 Hz | 43 | 81 | mdpi.com |
| 3,5-bis-trifluorophenyl imidazole | 2-bromomethyl pyridine | 800 rpm | 70 | 72 | mdpi.com |
Solvent-Free Reaction Conditions in Imidazole Synthesis
Solvent-free synthesis offers a green and efficient alternative for the preparation of imidazole derivatives. asianpubs.orgresearchgate.net These methods typically involve heating a mixture of the starting materials in the absence of a solvent, which simplifies the experimental setup and work-up procedures, reduces waste, and can lead to high product yields under mild conditions. asianpubs.orgrsc.org
One-pot, solvent-free procedures have been successfully developed for the synthesis of multi-substituted imidazoles. For example, 2,4,5-triaryl-1H-imidazoles can be prepared by heating a mixture of benzil, an aromatic aldehyde, and ammonium acetate. asianpubs.org This approach avoids the use of harsh refluxing conditions and excess organic solvents often required in classical syntheses. asianpubs.org The efficiency of these reactions can be further enhanced by microwave irradiation, which often leads to excellent yields and significantly reduced reaction times. rsc.org The choice of reactants can influence the reaction activity; for instance, amines bearing electron-donating groups tend to show higher reactivity and yield compared to those with electron-withdrawing groups under these conditions. asianpubs.org
Optimization of Synthetic Pathways for Yield and Selectivity
Optimizing synthetic pathways is essential for producing this compound and its analogues with high yield and selectivity. This involves the careful selection of catalysts, reaction conditions, and purification methods.
In conventional syntheses, the reaction of imidazole with halogenated aliphatic groups is often carried out in polar solvents like THF at elevated temperatures, requiring long reaction times (24 to 120 hours) in the presence of a base. mdpi.com For less reactive halogenated aromatic systems, more drastic conditions, such as melting the reagents at 205 °C with a catalyst like CuSO₄, may be necessary to achieve high yields. mdpi.com
Modern optimization strategies focus on catalyst systems and reaction media. For N-arylation reactions, copper-catalyzed systems are widely used due to their low cost and tolerance of various functional groups. connectjournals.comresearchgate.net The use of specific ligands, such as β-ketoimines, can improve the efficiency of copper-catalyzed N-arylation with aryl halides, affording products in good to excellent yields. researchgate.net Palladium-based catalysts have also proven highly effective, particularly for achieving high regioselectivity in the N-arylation of unsymmetrical imidazoles, a critical factor in synthesizing specific isomers of complex molecules. nih.gov
The choice of base and solvent is also critical for optimizing both yield and regioselectivity. Studies on the N-alkylation of related azole scaffolds, like indazoles, have shown that combinations such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide excellent regioselectivity (>99:1) for the desired N-1 isomer. beilstein-journals.orgd-nb.info Furthermore, the application of techniques like microwave heating or ultrasonic irradiation can dramatically reduce reaction times and improve yields. rsc.orgbiomedres.usnih.gov For instance, the alkylation of imidazoles with halogenoacetophenones under microwave heating can be significantly accelerated. nih.gov
Table 3: Optimization Parameters for Imidazole Synthesis | Parameter | Method/Reagent | Effect on Yield/Selectivity | Reference | | :--- | :--- | :--- | :--- | | Catalyst | Pd/AlO(OH) NPs | High yields for N-arylation under ultrasonic conditions. biomedres.usbiomedres.us | | Catalyst | Copper with β-ketoimine ligand | Good to excellent yields for N-arylation of heterocycles. researchgate.net | | Base/Solvent | NaH in THF | Excellent N-1 regioselectivity in alkylation of azoles. beilstein-journals.orgd-nb.info | | Energy Source | Microwave Irradiation | Reduces reaction times and improves yields in alkylation and cyclocondensation reactions. rsc.orgnih.gov | | Reaction Conditions | Solvent-free | High yields, simplified work-up, and environmentally friendly. asianpubs.orgresearchgate.net |
Reactivity and Chemical Transformations of 1 2 Bromomethyl Phenyl 1h Imidazole
Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety
The presence of a bromomethyl group attached to a phenyl ring renders the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the chemical utility of 1-(2-(bromomethyl)phenyl)-1H-imidazole, enabling the straightforward introduction of a wide array of functional groups. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. libretexts.org
Nitrogen-based nucleophiles, such as primary and secondary amines, as well as imidazole (B134444) and its derivatives, readily react with this compound. These reactions lead to the formation of new carbon-nitrogen bonds, providing access to a diverse range of substituted amine and imidazole-containing compounds. For instance, the reaction with a generic secondary amine (R₂NH) results in the formation of a tertiary amine. Similarly, reaction with another imidazole molecule can yield a di-imidazolyl methane (B114726) derivative, linked by a methylene (B1212753) bridge. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
A novel one-pot multicomponent reaction has been described where an imidazole nitrogen atom can act as an internal nucleophile. mdpi.com While not directly starting from this compound, the principle demonstrates the high nucleophilicity of the imidazole nitrogen, which is relevant to its potential reactions. mdpi.com In a related context, the synthesis of N-substituted methanamines from imidazole carboxaldehydes showcases the formation of C-N bonds at a position adjacent to the imidazole ring. mdpi.com
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles This table is illustrative and based on the general reactivity of benzylic bromides.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | Aniline | Secondary Amine |
| Secondary Amine | Diethylamine | Tertiary Amine |
The reaction of this compound with tertiary amines or with other imidazole derivatives leads to the formation of quaternary ammonium (B1175870) and imidazolium (B1220033) salts, respectively. nih.govmdpi.com These reactions, often referred to as quaternization, are a direct extension of the nucleophilic substitution process.
When a tertiary amine (R₃N) is used as the nucleophile, it attacks the electrophilic carbon of the bromomethyl group, resulting in a quaternary ammonium salt where the nitrogen atom bears a positive charge. nih.govresearchgate.net Similarly, the N-3 nitrogen of another imidazole molecule can act as the nucleophile, attacking the bromomethyl group to form a new imidazolium salt. nih.gov These salts are a significant class of compounds, often explored as precursors for N-heterocyclic carbenes (NHCs) and as ionic liquids. nih.govwisconsin.edu The synthesis is generally straightforward, often involving mixing the reactants in a suitable solvent at room or elevated temperatures. google.com
Table 2: Formation of Quaternary Salts This table is illustrative and based on the general reactivity of benzylic bromides.
| Nucleophile | Product Cation | Anion |
|---|---|---|
| Trimethylamine | [2-(1H-Imidazol-1-yl)benzyl]trimethylammonium | Bromide |
| Pyridine (B92270) | 1-[2-(1H-Imidazol-1-yl)benzyl]pyridinium | Bromide |
Intramolecular Cyclization and Rearrangement Processes
The molecular architecture of this compound, with the bromomethyl group positioned ortho to the point of attachment of the imidazole ring, is perfectly suited for intramolecular cyclization. This process can occur when the nucleophilic N-3 atom of the imidazole ring attacks the electrophilic benzylic carbon of the bromomethyl group.
This intramolecular SN2 reaction results in the formation of a new six-membered ring, leading to a fused polycyclic aromatic system. Specifically, the product formed is a derivative of the imidazo[2,1-a]isoquinolinium cation. Such cyclization reactions are a powerful tool in heterocyclic chemistry for constructing complex molecular frameworks from relatively simple precursors. researchgate.netuiowa.edu The reaction is often promoted by heat or by the presence of a non-nucleophilic base to facilitate the process. These fused heterocyclic systems are of interest in medicinal chemistry and materials science. rsc.orgresearchgate.net
Electrophilic and Nucleophilic Reactivity of the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. globalresearchonline.netuobabylon.edu.iq However, it is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.netresearchgate.net
The presence of the 2-(bromomethyl)phenyl substituent at the N-1 position significantly influences the electronic properties and, consequently, the reactivity of the imidazole ring. The phenyl group itself is generally considered to be weakly electron-withdrawing through its inductive effect, which slightly deactivates the imidazole ring towards electrophilic attack compared to an N-alkyl substituted imidazole.
For 1-substituted imidazoles, electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C-4 or C-5 positions, which are the most electron-rich carbons. globalresearchonline.netuobabylon.edu.iqnih.gov The C-2 position is generally the most electron-deficient and thus less reactive towards electrophiles but can be the site of attack for nucleophiles or can be functionalized after deprotonation with a strong base. nih.gov
The development of regioselective functionalization methods is crucial for the synthesis of specifically substituted imidazole derivatives. nih.govrsc.org For this compound, electrophilic attack is predicted to favor the C-5 position. Specific reaction conditions, often involving organometallic intermediates or directing group strategies, can be employed to achieve functionalization at other positions of the imidazole ring, providing access to a wide range of polysubstituted derivatives. nih.govrsc.orgsouthwales.ac.uk
Further Derivatization of the Bromomethyl Group beyond Substitution
Beyond simple nucleophilic substitutions, the bromomethyl group of this compound serves as a key functional handle for more complex chemical transformations, most notably through intramolecular cyclization. This process leads to the formation of fused heterocyclic systems, which can be further derivatized, demonstrating the versatility of the parent compound in constructing architecturally complex molecules.
A significant transformation that goes beyond simple substitution is the intramolecular quaternization of the imidazole ring by the adjacent bromomethyl group. This reaction proceeds readily upon heating this compound in a suitable solvent, such as ethyl acetate. The nucleophilic N-3 atom of the imidazole ring attacks the electrophilic benzylic carbon of the bromomethyl group, leading to the formation of a new five-membered ring. This intramolecular alkylation results in the formation of a tricyclic fused heterocyclic system, specifically 10H-imidazo[2,1-a]isoindolium bromide .
This cyclization is a powerful method for creating a rigid, planar, and polycyclic aromatic system from a flexible precursor. The resulting imidazolium salt is a key intermediate that opens up further avenues for derivatization.
One of the most notable reactions of the 10H-imidazo[2,1-a]isoindolium bromide is its deprotonation to form a stable mesoionic compound, or ylide. Treatment of the imidazolium salt with a base, such as sodium hydroxide, results in the abstraction of the acidic proton from the C-5 position (the methylene bridge). This generates imidazo[2,1-a]isoindol-10-ium-5-ide , a stable, deeply colored ylide.
This ylide is a versatile intermediate that can react with various electrophiles, allowing for the introduction of a wide range of substituents onto the heterocyclic core. For example, it can undergo acylation reactions with acyl halides. The ylide reacts with acyl chlorides, leading to the formation of C-acylated derivatives. This demonstrates a sophisticated derivatization pathway that is initiated by the inherent reactivity of the bromomethyl group to first form the fused ring system, which is then activated for further functionalization.
The table below summarizes these key transformations, showcasing the derivatization of the bromomethyl group beyond simple substitution, leading to the formation and subsequent reaction of a novel heterocyclic system.
Interactive Data Table: Derivatization of this compound via Intramolecular Cyclization and Subsequent Reactions
| Starting Material | Reagent(s) and Conditions | Product | Reaction Type | Yield (%) |
| This compound | Heat in Ethyl Acetate | 10H-Imidazo[2,1-a]isoindolium bromide | Intramolecular Cyclization / Quaternization | 91 |
| 10H-Imidazo[2,1-a]isoindolium bromide | aq. Sodium Hydroxide | Imidazo[2,1-a]isoindol-10-ium-5-ide | Deprotonation / Ylide Formation | Not Reported |
| Imidazo[2,1-a]isoindol-10-ium-5-ide | Acyl Chlorides | C-Acylated Imidazo[2,1-a]isoindolium salts | Acylation of Ylide | Not Reported |
Applications As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis
Versatile Building Block for Diverse Organic Molecule Construction
The utility of 1-(2-(Bromomethyl)phenyl)-1H-imidazole as a versatile building block stems from the reactivity of its bromomethyl group, which can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. For instance, the carbon-bromine bond can be cleaved to form a new carbon-carbon or carbon-heteroatom bond, enabling the elongation of carbon chains or the incorporation of different functionalities.
Precursor for N-Heterocyclic Carbene (NHC) Ligands
One of the most significant applications of this compound is its role as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable singlet carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. beilstein-journals.orgscripps.edu
The synthesis of NHC ligands typically proceeds through the formation of an imidazolium (B1220033) salt precursor. trine.eduumontreal.ca this compound is an ideal starting material for this purpose. The bromomethyl group can react with a variety of nucleophiles, including other imidazole (B134444) derivatives or amines, to generate unsymmetrical imidazolium salts. rsc.orgresearchgate.net This quaternization reaction is a key step in the preparation of NHC precursors. bohrium.com
The general synthetic route involves the reaction of this compound with a suitable N-substituted imidazole or another nitrogen-containing heterocycle. This reaction typically proceeds under thermal conditions in a polar aprotic solvent like acetonitrile. The resulting product is an imidazolium bromide salt, which can be isolated and purified. The structure of the resulting imidazolium salt can be readily modified by changing the nucleophile used in the quaternization step, allowing for the synthesis of a library of NHC precursors with different steric and electronic properties.
Table 1: Examples of Imidazolium Salt Synthesis from Imidazole Precursors This table is illustrative and based on general methods for imidazolium salt synthesis, as specific examples for this compound were not detailed in the provided search results.
| Imidazole Precursor | Reactant | Product (Imidazolium Salt) |
| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide nih.gov |
| 4-(1-H-imidazol-1-yl)acetophenone | 2-Morpholinoethyl chloride hydrochloride | 1-(4-acetylphenyl)-3-(2-morpholino)ethylimidazolium chloride hydrochloride rsc.org |
Once the imidazolium salt precursor is synthesized, the corresponding NHC can be generated in situ by deprotonation with a strong base. The free carbene can then be coordinated to a transition metal center to form a metal-NHC complex. beilstein-journals.org These complexes are often highly stable and exhibit excellent catalytic activity in a wide range of organic transformations. rsc.orgnih.gov
The NHC ligand derived from this compound can act as a spectator ligand, modulating the reactivity of the metal center, or it can be directly involved in the catalytic cycle. The phenyl substituent on the imidazole ring can provide steric bulk, which can influence the selectivity of the catalytic reaction. Furthermore, the potential for the ortho-substituent (derived from the original bromomethyl group) to coordinate to the metal center could lead to the formation of pincer-type or chelating NHC ligands, which are known to impart exceptional stability and catalytic activity to the metal complexes. bohrium.com
Metal-NHC complexes are widely used in various catalytic reactions, including cross-coupling reactions, metathesis, and C-H activation. rsc.orgnih.gov The specific application of an NHC-metal complex depends on the nature of both the metal and the NHC ligand. The versatility of this compound as a precursor allows for the synthesis of a diverse range of NHC ligands, which in turn can be used to develop new and improved catalysts for a variety of chemical transformations.
Intermediate in the Synthesis of Functionalized Heterocyclic Systems
Beyond its use in NHC chemistry, this compound is a valuable intermediate for the synthesis of more complex functionalized heterocyclic systems. The imidazole ring can be further functionalized, and the bromomethyl group can be used to annulate new rings onto the existing scaffold. jocpr.comrsc.orgnih.gov
For example, intramolecular cyclization reactions involving the bromomethyl group and a nucleophilic site on the imidazole ring or a substituent attached to it can lead to the formation of fused heterocyclic systems. Alternatively, the bromomethyl group can react with a bifunctional nucleophile to construct a new heterocyclic ring. These strategies provide access to novel polycyclic aromatic compounds containing an imidazole moiety, which are of interest in materials science and medicinal chemistry. rsc.orgnih.gov The synthesis of such fused systems often involves transition-metal-catalyzed C-H activation and annulation reactions. nih.govresearchgate.netnih.govjocpr.com
Application in Multi-Step Synthesis of Complex Scaffolds
In the context of multi-step organic synthesis, this compound can be a crucial component in the assembly of complex molecular scaffolds. Its bifunctional nature, with the reactive bromomethyl group and the imidazole ring, allows for its incorporation into longer synthetic sequences. mit.edu
For instance, the bromomethyl group can be used to attach the imidazole-phenyl moiety to a larger molecular framework. Subsequently, the imidazole ring can be further elaborated or used to direct subsequent reactions. This stepwise approach is essential for the construction of complex natural products and other architecturally challenging molecules. The imidazole unit can also serve as a directing group in C-H functionalization reactions, enabling the selective modification of remote positions in the molecule. The ability to perform sequential reactions at different sites of the molecule is a cornerstone of modern synthetic strategy, and this compound provides a useful platform for such endeavors.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "1-(2-(Bromomethyl)phenyl)-1H-imidazole," both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, are employed to map out the complete molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Identification
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. In "this compound," distinct signals are expected for the protons of the imidazole (B134444) ring, the substituted phenyl ring, and the bromomethyl group.
The protons on the imidazole ring typically appear as singlets or multiplets in the aromatic region of the spectrum. For unsubstituted imidazole, these signals are observed at approximately 7.13 ppm, 7.58 ppm, and sometimes a broader signal for the N-H proton if present. rsc.org In the target molecule, the protons at positions 2, 4, and 5 of the 1H-imidazole ring would exhibit characteristic chemical shifts.
The protons of the ortho-substituted phenyl ring will present a more complex pattern, typically as multiplets, due to spin-spin coupling between adjacent protons. Their chemical shifts will be influenced by the electronic effects of both the imidazole and the bromomethyl substituents.
A key diagnostic signal in the ¹H NMR spectrum is that of the bromomethyl (-CH₂Br) protons. This signal is expected to appear as a singlet in a region characteristic for protons attached to a carbon adjacent to a bromine atom and an aromatic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole H-2 | ~7.8 - 8.2 | Singlet |
| Imidazole H-4/H-5 | ~7.2 - 7.6 | Multiplets |
| Phenyl Protons | ~7.3 - 7.7 | Multiplets |
| Bromomethyl (-CH₂Br) | ~4.5 - 5.0 | Singlet |
Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the imidazole ring typically resonate in the range of 117-136 ppm. The carbon of the phenyl ring will also appear in the aromatic region, with their specific shifts influenced by the positions of the substituents. The carbon atom of the bromomethyl group is expected to appear at a significantly higher field (lower ppm value) compared to the aromatic carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (ppm) |
| Imidazole C-2 | ~135 - 140 |
| Imidazole C-4/C-5 | ~115 - 130 |
| Phenyl Carbons | ~120 - 140 |
| Bromomethyl (-CH₂Br) | ~30 - 35 |
Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.
Advanced NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the proton signals to their corresponding carbon signals in the imidazole and phenyl rings, as well as for the bromomethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching (aromatic rings): These absorptions are expected in the 1450-1600 cm⁻¹ region.
C-N stretching: Vibrations for the C-N bonds in the imidazole ring and the link to the phenyl group would appear in the 1000-1350 cm⁻¹ range.
C-Br stretching: The presence of the bromomethyl group would be indicated by a characteristic absorption in the lower frequency region, typically around 500-600 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C/C=N Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1350 |
| C-Br Stretch | 500 - 600 |
Note: These are predicted values based on typical ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For "this compound" (C₁₀H₉BrN₂), the molecular weight is 237.10 g/mol .
In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 237, with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 237 and 239.
Common fragmentation pathways could involve the loss of a bromine atom, leading to a fragment ion at m/z 157. Another likely fragmentation would be the cleavage of the bromomethyl group, resulting in a fragment corresponding to the 1-phenyl-1H-imidazole cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the phenyl and imidazole rings in "this compound" exhibit characteristic absorptions in the UV region.
The spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic rings. The exact position of the absorption maxima (λ_max) and the molar absorptivity would be dependent on the solvent used and the specific electronic interactions between the phenyl and imidazole moieties. For many imidazole derivatives, these absorptions are typically observed in the 200-300 nm range.
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic structure and various properties of imidazole-containing compounds. researchgate.netnih.gov By calculating the electron density, DFT can predict molecular geometries, energies, and spectroscopic characteristics. nih.govkbhgroup.in
Geometry Optimization and Energetic Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For 1-(2-(Bromomethyl)phenyl)-1H-imidazole, this process involves finding the coordinates that correspond to the minimum energy on the potential energy surface. DFT methods, such as B3LYP, are commonly employed for this purpose, often paired with basis sets like 6-31G(d,p) or TZVP to achieve reliable structural parameters. nih.govkbhgroup.in
The energetic analysis provides information on the molecule's stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar imidazole (B134444) derivatives, these calculations have been instrumental in correlating electronic structure with properties like corrosion inhibition. researchgate.net
Below is a hypothetical data table illustrating the type of information that would be generated from such a DFT analysis for this compound.
| Parameter | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are a well-established tool for predicting spectroscopic data, which can be invaluable for structure elucidation. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is frequently applied to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnrel.gov These theoretical predictions, when compared with experimental spectra, can confirm structural assignments. The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.gov Machine learning algorithms are also being integrated with DFT data to enhance the accuracy of chemical shift predictions for diverse small molecules. mdpi.comnih.gov
A representative table of predicted NMR chemical shifts for this compound would appear as follows:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C(phenyl)-Br | Value | - |
| CH₂(bromomethyl) | Value | Value |
| C(phenyl)-N | Value | - |
| Imidazole C2 | Value | Value |
| Imidazole C4 | Value | Value |
| Imidazole C5 | Value | Value |
| Phenyl C3 | Value | Value |
| Phenyl C4 | Value | Value |
| Phenyl C5 | Value | Value |
| Phenyl C6 | Value | Value |
Theoretical Prediction of Reactivity and Regioselectivity
Computational methods can forecast the reactivity of this compound and the regioselectivity of its reactions. The presence of multiple reactive sites—the imidazole nitrogen atoms, the electrophilic bromomethyl group, and the phenyl ring—makes predicting reaction outcomes complex.
Reactivity descriptors derived from DFT, such as the energies of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, are used to identify the most likely sites for nucleophilic and electrophilic attack. For instance, the regioselectivity of alkylation reactions on imidazole rings has been successfully studied using computational approaches, determining whether substitution occurs at the N-1 or N-3 position under various conditions. researchgate.net The bromomethyl group serves as a potent electrophilic site, susceptible to nucleophilic substitution, a common reaction pathway for this class of compounds.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is essential for mapping out the detailed pathways of chemical reactions, providing a step-by-step understanding of how reactants are converted into products. nih.gov For reactions involving this compound, such as cyclization or substitution, modeling can reveal the sequence of bond-breaking and bond-forming events. This is particularly useful for understanding reactions where experimental detection of short-lived species is challenging.
Investigation of Transition States and Intermediates
A key aspect of mechanistic elucidation is the identification and characterization of transition states and reaction intermediates. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. DFT calculations are used to locate these transient structures.
For example, in a potential intramolecular cyclization reaction of this compound, where the imidazole nitrogen attacks the bromomethyl carbon, computational modeling could calculate the geometry and energy of the transition state for this SN2-type reaction. Comparing the activation energies for different possible pathways allows chemists to predict the most favorable reaction mechanism. researchgate.net Calculations can also confirm the stability of any proposed intermediates along the reaction pathway.
Molecular Modeling of Conformational Landscapes and Intramolecular Interactions
The flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring to the imidazole ring and the rotation of the bromomethyl group. Molecular modeling techniques, including conformational searches and molecular dynamics (MD) simulations, are used to explore the molecule's conformational landscape. nih.gov
These methods identify various low-energy conformers and the energy barriers separating them. The analysis reveals the preferred spatial arrangement of the phenyl and imidazole rings relative to each other, which can be influenced by subtle intramolecular interactions, such as weak hydrogen bonds or steric effects. In related 1-phenyl-1H-imidazole derivatives, the angle between the planes of the two rings has been shown to vary significantly depending on substituents and packing forces in the solid state. nih.gov Understanding the conformational preferences is critical, as the molecule's shape can significantly impact its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-(Bromomethyl)phenyl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a pre-functionalized imidazole precursor or through Pd-catalyzed cross-coupling reactions. For example, analogous bromophenyl imidazoles are synthesized using method (e) in , involving reflux conditions (e.g., 95–98°C) and flash chromatography for purification . Yield optimization may involve adjusting solvent polarity (e.g., DMF or THF), catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometric ratios of bromomethylating agents. Monitoring reaction progress via TLC and ensuring anhydrous conditions can further improve reproducibility .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons in the bromomethylphenyl group typically appear as doublets or triplets (δ 7.4–8.1 ppm), while the imidazole protons resonate near δ 7.2–7.5 ppm. The bromomethyl (-CH₂Br) group shows a singlet at δ 4.5–4.8 ppm in ¹H NMR and ~30–35 ppm in ¹³C NMR .
- HRMS : Confirm molecular weight (e.g., C₁₀H₉BrN₂: [M+H]+ calcd. 237.9972) to verify purity .
- IR : C-Br stretching vibrations near 550–600 cm⁻¹ and imidazole ring vibrations at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in the functionalization of this compound?
- Methodological Answer : Regioselectivity can be controlled using directing groups or transition-metal catalysts. For example, Pd-catalyzed C-H activation ( ) enables selective functionalization at the ortho position of the bromomethyl group. Computational modeling (e.g., DFT) predicts electron-deficient sites, guiding the choice of electrophiles. Steric effects from the imidazole ring may favor substitution at the para position of the phenyl group, as seen in analogous iodophenyl derivatives .
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, used DFT to optimize benzimidazole derivatives, identifying nucleophilic attack sites based on Fukui indices. This approach predicts reactivity trends for SN2 reactions at the bromomethyl group, accounting for steric hindrance from the imidazole ring .
Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Step 1 : Verify synthetic reproducibility by repeating reactions under controlled conditions (e.g., inert atmosphere, purified reagents) .
- Step 2 : Assess purity via flash chromatography (as in ) or HPLC to eliminate byproducts .
- Step 3 : Compare experimental data with literature references (e.g., reports δ 7.42–7.77 ppm for bromophenyl protons; deviations may indicate substituent effects) .
- Step 4 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
Key Research Findings
- Synthetic Flexibility : Bromomethyl-substituted imidazoles serve as intermediates for Suzuki-Miyaura couplings ( ) and pharmacophore development ( ).
- Spectroscopic Consistency : Discrepancies in ¹³C NMR shifts (e.g., δ 144.2 vs. 145.5 ppm in ) highlight the need for standardized solvent/reference protocols .
- Computational Validation : DFT models align with experimental reactivity, enabling predictive synthesis of derivatives ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
